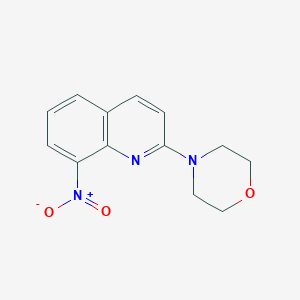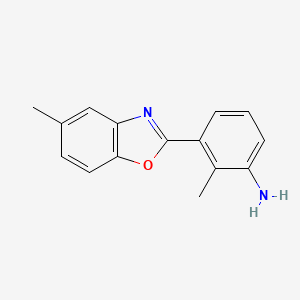
10Z,13Z-nonadecadienoic acid
Vue d'ensemble
Description
10Z,13Z-Nonadecadienoic acid is a type of long-chain fatty acid . It has been found to exhibit anti-tumor activity .
Molecular Structure Analysis
The molecular formula of this compound is C19H34O2 . Its molecular weight is 294.47 .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 387.1±11.0 °C at 760 mmHg, and a flash point of 284.0±14.4 °C . It has a molar refractivity of 91.8±0.3 cm3 .Applications De Recherche Scientifique
NMR Spectroscopy in Fatty Acid Analysis
10Z,13Z-nonadecadienoic acid, a type of conjugated linoleic acid (CLA), has been studied using 13C NMR spectroscopy. Davis, Neill, and Caswell (1999) demonstrated the utility of 13C NMR spectroscopy in analyzing complex CLA mixtures, including this compound. This method allows for the quantification and identification of different CLA isomers in fatty acid mixtures (Davis, Neill, & Caswell, 1999).
Role in Enzymatic Oxygenation Processes
Hershelman et al. (2019) explored the enzymatic oxygenation reactions catalyzed by soybean lipoxygenase-1, focusing on various fatty acids, including this compound. Their study revealed insights into how enzymes like lipoxygenase bind to fatty acids and control the specificity of oxygenation. This research has implications for understanding the biological transformations of this compound in various organisms (Hershelman et al., 2019).
Synthesis in Pheromone Production
Ishmuratov et al. (2000) developed a synthesis method for octadeca-2E,13Z-dienylacetate, a component of certain insect pheromones, from 10-undecenoic acid. This process is significant for the production of pheromones and can be related to the broader applications of this compound in biochemical syntheses and its potential role in ecological interactions (Ishmuratov et al., 2000).
Lipid Peroxidation Markers
Spiteller and Spiteller (1997) identified 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE) as markers for lipid peroxidation, derived from linoleic acid, which is structurally related to this compound. These markers are significant in understanding oxidative stress and lipid peroxidation in biological systems (Spiteller & Spiteller, 1997).
Anti-inflammatory Actions
Li et al. (2006) studied the anti-inflammatory actions of conjugated nonadecadienoic acid (CNA), a compound similar to 10t,12c-CLA, demonstrating its effect on inhibiting COX-2 expression in macrophages. This research adds to the understanding of how fatty acids like this compound can influence inflammatory pathways in cells (Li et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of 10Z,13Z-nonadecadienoic acid are believed to be pro-inflammatory cytokines like TNF-α and IL-1β . These cytokines play a crucial role in inflammation and disease development .
Mode of Action
While the precise mechanism of action remains to be fully elucidated, it is believed that this compound exerts its effects through multiple pathways . It has been suggested that it inhibits the activity of pro-inflammatory cytokines like TNF-α and IL-1β .
Biochemical Pathways
This compound is a long-chain polyunsaturated fatty acid that serves as a precursor to essential fatty acids like arachidonic acid and eicosapentaenoic acid (EPA) . By inhibiting the activity of pro-inflammatory cytokines, it can potentially affect various biochemical pathways involved in inflammation and disease development .
Pharmacokinetics
This compound is a long-chain fatty acid . As such, it is practically insoluble in water and is a very weakly acidic compound . It can be found in blood and feces , indicating that it is absorbed into the bloodstream and excreted through the digestive system.
Result of Action
The inhibition of pro-inflammatory cytokines by this compound can lead to a reduction in inflammation and potentially slow down disease development . It also has anti-tumor activity and could inhibit p53 activity .
Analyse Biochimique
Biochemical Properties
10Z,13Z-Nonadecadienoic acid plays a role in biochemical reactions. It is a monounsaturated fatty acid that has a C19 chain as a backbone and a cis double bond at the C10 position
Cellular Effects
It is believed that this compound exerts its effects through multiple pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, which play a crucial role in inflammation and disease development .
Molecular Mechanism
It is suggested that it inhibits pro-inflammatory cytokines like TNF-α and IL-1β
Propriétés
IUPAC Name |
(10Z,13Z)-nonadeca-10,13-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,20,21)/b7-6-,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBGKXSHCVONZ-HZJYTTRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)

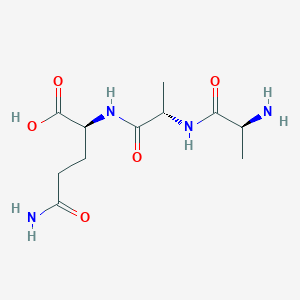
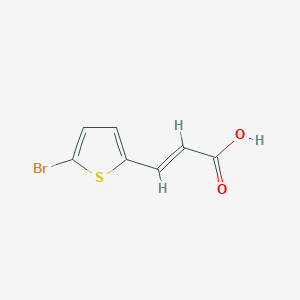

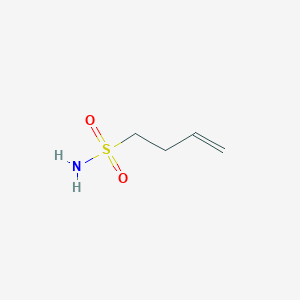
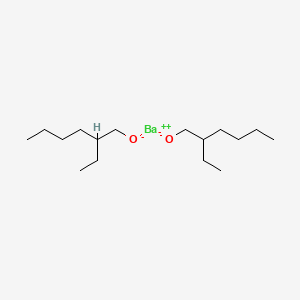

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)
